molecular formula C32H31N5O B14752387 3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one

3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one

Cat. No.: B14752387
M. Wt: 501.6 g/mol
InChI Key: RRRMTTFOHGYQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1’-cyclopentane]-4-one is a complex organic compound featuring a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1’-cyclopentane]-4-one typically involves multi-step organic synthesisCommon reagents used in these steps include ethyl 2-chloro-3-oxobutanoate and various aryl halides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1’-cyclopentane]-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aryl or alkyl groups.

Scientific Research Applications

3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1’-cyclopentane]-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action for 3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may inhibit or activate certain pathways. Molecular docking studies have shown that it can bind to active sites of enzymes, potentially altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1’-cyclopentane]-4-one apart is its unique spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C32H31N5O

Molecular Weight

501.6 g/mol

IUPAC Name

3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one

InChI

InChI=1S/C32H31N5O/c1-35-30(38)28-29(37-22-32(34-31(35)37)18-8-9-19-32)33-27(36(28)21-24-10-4-2-5-11-24)20-23-14-16-26(17-15-23)25-12-6-3-7-13-25/h2-7,10-17H,8-9,18-22H2,1H3

InChI Key

RRRMTTFOHGYQIH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C(N2CC3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5)N6C1=NC7(C6)CCCC7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.